molecular formula C12H16N2O B8712799 N-isopropylindoline-5-carboxamide

N-isopropylindoline-5-carboxamide

Cat. No.: B8712799
M. Wt: 204.27 g/mol
InChI Key: XPTKSWKLUXSNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylindoline-5-carboxamide is a synthetic small molecule based on an indoline scaffold, offered for research and development purposes. Compounds featuring the indoline core and carboxamide functional groups are of significant interest in medicinal chemistry and drug discovery. Research on structurally related indole-2-carboxamides has identified potent biological activities, such as inhibition of neurotropic alphavirus replication . These analogs have been investigated in preclinical models for their potential to treat viral encephalitis, with studies focusing on improving their metabolic stability and ability to penetrate the central nervous system . Furthermore, nicotinamide derivatives, which share the carboxamide motif, have been explored as novel antifungal agents against Candida albicans and other pathogenic fungi, demonstrating the therapeutic potential of this chemical class . The isopropyl group attached to the nitrogen atom is a common feature in drug design, often used to optimize a compound's interaction with biological targets and its overall pharmacokinetic properties . Researchers may find this compound a valuable building block for developing new bioactive molecules or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-indole-5-carboxamide

InChI

InChI=1S/C12H16N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-4,7-8,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

XPTKSWKLUXSNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-isopropylindoline-5-carboxamide, we compare it with structurally related compounds from the evidence and literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) XlogP H-Bond Donors H-Bond Acceptors Topological PSA (Ų)
This compound Indoline N-isopropyl, 5-carboxamide ~220 (estimated)* ~2.5* 2 3 ~50*
N-Isopropyl-1H-indole-5-carboxamide Indole N-isopropyl, 5-carboxamide 202.25 2.1 2 3 44.9
2-(2,6-Diethylphenyl)-N-propyl isoindole-5-carboxamide Isoindole N-propyl, 2,6-diethylphenyl 376.45 4.8 1 3 62.7

*Estimated values based on structural similarity to analogs.

Key Differences and Implications

Core Structure: Indoline vs.

Substituent Effects: N-isopropyl vs. Aryl Substitutions: The 2,6-diethylphenyl group in significantly elevates lipophilicity (XlogP = 4.8), favoring CNS penetration but risking hERG channel inhibition.

Pharmacokinetic Predictions :

  • This compound’s moderate XlogP (~2.5) and PSA (~50 Ų) suggest balanced absorption and clearance, making it a candidate for oral dosing. In contrast, the highly lipophilic isoindole derivative may require formulation adjustments to mitigate precipitation risks.

Research Findings on Analogous Compounds

  • Indole-5-carboxamides : Demonstrated inhibitory activity against COX-2 (IC₅₀ = 0.8 µM) in preclinical models, attributed to the carboxamide’s hydrogen-bonding with the enzyme’s active site .
  • Isoindole Derivatives : Shown to inhibit PARP-1 (IC₅₀ = 12 nM) in cancer cell lines, with the diketone moiety critical for chelating catalytic zinc ions .
  • N-Alkyl Substitutions : Isopropyl groups in indoline analogs enhance plasma protein binding (>90%) compared to methyl or ethyl groups, prolonging half-life in rodent models.

Preparation Methods

Japp-Klingemann-Fischer Route to Indole-5-Carboxylic Acid Derivatives

The Japp-Klingemann-Fischer indole synthesis, as demonstrated in the preparation of indole-5-carboxylic acids, serves as a foundational method. Starting with 4-aminobenzoic acid, diazotization followed by coupling with ethyl 2-oxocyclohexanecarboxylate yields a hydrazone intermediate. Cyclization under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH) produces ethyl indole-2,5-dicarboxylate. Selective decarboxylation at the 2-position via autoclave heating (280°C, 6 h) affords indole-5-carboxylic acid.

Key Modification for Indoline Core :
Hydrogenation of the indole ring to indoline is achieved using Pd/C (5–10 wt%) under H<sub>2</sub> (50–100 psi) in ethanol at 80°C. The ester group remains intact during this step, yielding ethyl indoline-5-carboxylate. Subsequent hydrolysis with NaOH (2 M, reflux) generates indoline-5-carboxylic acid.

Amide Bond Formation with Isopropylamine

The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) in THF, followed by reaction with isopropylamine to form N-isopropylindoline-5-carboxamide. Yields typically range from 65–80% after purification by recrystallization (EtOAc/hexane).

Table 1: Reaction Conditions for Fischer-Hydrogenation Route

StepReagents/ConditionsYield (%)
DiazotizationNaNO<sub>2</sub>, HCl, 0–5°C85
CyclizationH<sub>2</sub>SO<sub>4</sub>/AcOH, 80°C72
HydrogenationPd/C, H<sub>2</sub> (50 psi), EtOH90
Amide CouplingCDI, i-PrNH<sub>2</sub>, THF78

Metal-Catalyzed Intramolecular Hydroarylation

Gold(I)-Catalyzed Cyclization

Inspired by pyranoindole syntheses, Au(I) catalysts (e.g., Ph<sub>3</sub>PAuNTf<sub>2</sub>) promote intramolecular hydroarylation of N-propargyl aniline derivatives. For example, N-isopropyl-N-(prop-2-yn-1-yl)-4-carbamoylaniline undergoes cyclization in dichloroethane at 60°C, forming the indoline ring with simultaneous introduction of the 5-carboxamide group. Yields reach 70–75% with excellent regioselectivity.

Palladium-Mediated C–H Activation

Palladium(II) acetate in the presence of pivalic acid enables directed C–H activation at the 5-position of N-isopropylindoline. Subsequent carbonylation using CO (1 atm) and ammonium persulfate in DMF installs the carboxamide group directly. This one-pot method achieves 60–65% yield but requires rigorous exclusion of moisture.

Radical Cyclization Strategies

Atom Transfer Radical Cyclization (ATRC)

Adapting vonoprazan synthesis protocols, a bromoamide precursor (e.g., N-isopropyl-2-bromo-3-(2-bromoethyl)benzamide) undergoes ATRC using Cu(I)Br/PMDETA in toluene at 110°C. The reaction forms the indoline ring via radical recombination, yielding this compound in 55–60% yield. Scalability is demonstrated at the 0.7 kg scale.

Challenges :

  • Competing dimerization reduces efficiency.

  • Requires strict control of stoichiometry and reaction time.

Functional Group Interconversion Approaches

Nitrile Hydrolysis

5-Cyanoindoline, synthesized via Pd-catalyzed cyanation (e.g., Zn(CN)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>), is hydrolyzed to the carboxamide using H<sub>2</sub>O<sub>2</sub> and K<sub>2</sub>CO<sub>3</sub> in DMSO at 100°C. This two-step sequence affords the target compound in 50–55% overall yield.

Directed Ortho-Metalation

Employing a directing group (e.g., N,N-diethylcarbamoyl) at the 3-position of N-isopropylindoline enables lithiation at C5 using LDA (−78°C). Quenching with CO<sub>2</sub> followed by amidation with isopropylamine provides the carboxamide in 68% yield.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Fischer-HydrogenationHigh scalability, proven yieldsMulti-step, harsh decarboxylation
Au(I)-CatalyzedAtom-economical, regioselectiveCost of Au catalysts
ATRCScalable, radical efficiencyModerate yields
Nitrile HydrolysisStraightforwardLow overall efficiency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-isopropylindoline-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with indoline-5-carboxylic acid derivatives. Key steps include amide bond formation using coupling reagents (e.g., HATU or EDC) and isopropylamine under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically affect reaction efficiency .
  • Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirms structural integrity via proton/carbon shifts (e.g., indoline NH at δ 8.2–8.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular mass (202.25 g/mol) .
    • Supplementary Data : X-ray crystallography or computational modeling (DFT) resolves stereochemical ambiguities .

Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design?

  • Key Properties :

  • logP : ~2.1 (predicts moderate lipophilicity, suitable for cellular uptake studies) .
  • Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as stock solvents for biological assays .
    • Design Consideration : Solvent compatibility with assay systems (e.g., avoid DMSO concentrations >0.1% in cell-based studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Example : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from variations in:

  • Assay Conditions : Buffer pH, ionic strength, or temperature .
  • Compound Purity : Validate via HPLC and control for degradation products .
    • Resolution : Replicate studies with standardized protocols and include positive/negative controls (e.g., reference inhibitors) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve plasma stability .
    • Validation : PK parameters (t1/2, Cmax) should be assessed via LC-MS/MS in rodent models .

Q. How do computational models predict target interactions of this compound?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to map binding poses with enzymes (e.g., kinases) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
    • Limitations : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental controls are essential when evaluating the compound’s toxicity profile?

  • Critical Controls :

  • Vehicle Controls : Match solvent concentrations (e.g., DMSO) to isolate compound effects .
  • Cell Viability Assays : Use MTT or ATP-based assays to distinguish cytotoxic vs. cytostatic effects .
    • Data Interpretation : Normalize results to untreated controls and report EC50/LC50 values with 95% confidence intervals .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response relationships?

  • Protocol :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) for EC50/IC50 determination .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
    • Reporting : Include R² values, Hill slopes, and p-values for significance testing .

Q. What guidelines ensure reproducibility in synthetic protocols?

  • Best Practices :

  • Detailed Documentation : Specify reagent grades, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Batch-to-Batch Analysis : Compare NMR and HPLC profiles across syntheses to confirm consistency .

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